molecular formula C10H9F4NO B13049619 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone

1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone

Cat. No.: B13049619
M. Wt: 235.18 g/mol
InChI Key: MPCIAFLUONRSMH-UHFFFAOYSA-N
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Description

1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone

Comparison: 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to its isomers. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3

InChI Key

MPCIAFLUONRSMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

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